sodium;6-methoxy-1,3-benzothiazole-2-carboxylate
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Overview
Description
Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate is a chemical compound with the molecular formula C9H6NNaO3S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of sodium 6-methoxy-1,3-benzothiazole-2-carboxylate typically involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization. One common method involves the use of 2-aminobenzenethiol and 3-methoxy-2-hydroxybenzaldehyde in the presence of a catalyst such as H2O2/HCl in ethanol at room temperature . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzothiazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted benzothiazole derivatives .
Scientific Research Applications
Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate has a wide range of scientific research applications:
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of sodium 6-methoxy-1,3-benzothiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes, leading to cell death . In anticancer research, it may inhibit key enzymes involved in cell division and proliferation, thereby preventing the growth of cancer cells .
Comparison with Similar Compounds
Sodium 6-methoxy-1,3-benzothiazole-2-carboxylate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-Ethoxy-1,3-benzothiazole-2-carboxylate: Similar in structure but with an ethoxy group instead of a methoxy group, leading to different reactivity and applications.
2-Mercaptobenzothiazole: Widely used in the rubber industry as a vulcanization accelerator.
The uniqueness of sodium 6-methoxy-1,3-benzothiazole-2-carboxylate lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
sodium;6-methoxy-1,3-benzothiazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.Na/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHMJBIDQHWWQU-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)N=C(S2)C(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6NNaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.